molecular formula C13H20O2 B1652269 3-Methyl-1-adamantaneacetic acid CAS No. 14202-13-2

3-Methyl-1-adamantaneacetic acid

Cat. No.: B1652269
CAS No.: 14202-13-2
M. Wt: 208.3 g/mol
InChI Key: OIASGIUDXARLDU-UHFFFAOYSA-N
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Description

3-Methyl-1-adamantaneacetic acid is a high-purity organic compound characterized by its distinctive, robust adamantane cage structure with a methyl substituent and an acetic acid functional group. This structure imparts significant steric bulk and lipophilicity, making it a valuable intermediate in advanced organic and medicinal chemistry research . The compound is supplied with a minimum purity of 99% and has a documented freezing/melting point range of 102°C to 104°C . Its molecular formula is C13H20O2, and it has a molecular weight of 208.30 g/mol . Adamantane derivatives are of significant interest in pharmaceutical research for their ability to modulate the pharmacokinetic and pharmacodynamic properties of lead molecules. For instance, structurally related adamantane derivatives have been explored as potent agonists for cannabinoid receptors (CB1 and CB2), providing a framework for investigating the central nervous system . Furthermore, the carboxylic acid group serves as a versatile handle for further synthetic modification, enabling researchers to create novel amides, esters, and polymers for applications in material science and drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

14202-13-2

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(3-methyl-1-adamantyl)acetic acid

InChI

InChI=1S/C13H20O2/c1-12-3-9-2-10(4-12)6-13(5-9,8-12)7-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)

InChI Key

OIASGIUDXARLDU-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)CC(C3)(C2)CC(=O)O

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CC(=O)O

Other CAS No.

14202-13-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

1-Adamantaneacetic Acid (C₁₂H₁₈O₂, MW 194.26)
  • Structure : Features a single acetic acid group attached to the adamantane core.
  • Properties : Melting point 136–138°C; commercially available at >95% purity .
  • Applications : Used as a precursor in organic synthesis and coordination chemistry .
  • Key Difference : Lacks the methyl substituent present in 3-methyl-1-adamantaneacetic acid, resulting in lower steric hindrance and altered reactivity .
1-Adamantanecarboxylic Acid (C₁₁H₁₆O₂, MW 180.24)
  • Structure : A carboxylic acid directly bonded to the adamantane bridgehead.
  • Properties : Higher melting point (172–176°C) compared to 1-adamantaneacetic acid, likely due to stronger hydrogen bonding .
  • Applications : Widely used in pharmaceuticals and polymer stabilization .
1,3-Adamantanediacetic Acid (C₁₄H₂₀O₄, MW 252.31)
  • Structure : Contains two acetic acid groups at the 1- and 3-positions of adamantane.
  • Properties : Increased acidity and solubility in polar solvents due to dual carboxylate groups .
  • Applications : Intermediate in the synthesis of kinase inhibitors (e.g., ibrutinib) .
  • Key Difference: Bifunctional nature enables chelation of metal ions, unlike the mono-acetic acid derivatives .
3-Hydroxyadamantane-1-acetic Acid
  • Structure : Incorporates a hydroxyl group at the 3-position and an acetic acid group at the 1-position.
  • Properties : Hydrogen bonding from the hydroxyl group enhances crystallinity and thermal stability .
  • Applications : Investigated for antiviral and neuroprotective properties due to structural similarity to amantadine .
  • Key Difference : Hydroxyl group introduces polarity, contrasting with the hydrophobic methyl group in this compound .
(3-Ethyl-1-adamantyl)acetic Acid (C₁₄H₂₀O₂, MW 228.31)
  • Structure : Ethyl substituent at the 3-position instead of methyl.
  • Properties : Increased lipophilicity and steric bulk compared to the methyl analog, affecting bioavailability .
  • Applications : Explored in medicinal chemistry for modulating drug-receptor interactions .

Spectroscopic and Physical Properties

Compound Key IR Absorptions (cm⁻¹) ¹H NMR Shifts (ppm)
This compound ~1700 (C=O), ~2500–3300 (COOH) δ 1.6–2.1 (adamantane CH₂), δ 2.3 (CH₃)
1-Adamantanecarboxylic acid ~1690 (C=O) δ 1.5–2.0 (adamantane CH₂)
3-Hydroxyadamantane-1-acetic acid ~3450 (OH), ~1705 (C=O) δ 4.5 (OH), δ 2.2 (CH₂COOH)

Preparation Methods

Oxidative Functionalization of 1-Adamantanecarboxylic Acid

A widely explored route involves 1-adamantanecarboxylic acid as the starting material. In this method, the carboxylic acid undergoes sequential oxidation and methylation to introduce the acetyl group at the 1-position of the adamantane ring. The process begins with the reaction of 1-adamantanecarboxylic acid with dimethyl ketone peroxide under controlled conditions to yield 3-hydroxy-1-adamantanecarboxylic acid. Subsequent treatment with methyl lithium (CH₃Li) facilitates the formation of 1-acetyl-3-hydroxyadamantane, which is then oxidized using potassium permanganate (KMnO₄) in alkaline medium to produce 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. While this pathway achieves functionalization, it suffers from a low overall yield of 23% due to side reactions and the instability of intermediates.

Key Limitations :

  • Use of hypertoxic reagents (e.g., CH₃Li) and hazardous conditions (e.g., -78°C for Swern oxidation).
  • High cost of dimethyl ketone peroxide and challenges in scaling due to exothermic reactions.

One-Pot Synthesis via Acylation and Decarboxylation

A more efficient approach avoids isolating intermediates by combining acylation, substitution, decarboxylation, and hydroxylation into a single reaction vessel. Starting with 1-adamantanecarboxylic acid, treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with diethyl malonate in the presence of metallic sodium. The resulting intermediate undergoes acid-catalyzed decarboxylation and hydroxylation to yield 1-acetyl-3-hydroxyadamantane. Final oxidation with KMnO₄/KOH produces 3-methyl-1-adamantaneacetic acid with a 71% yield for the oxidation step. This method’s advantages include reduced reagent costs and elimination of cryogenic conditions, making it suitable for industrial-scale production.

Optimization Insights :

  • Response surface methodology (RSM) has been employed to refine reaction parameters, maximizing yield while minimizing byproducts.
  • Recrystallization from methylene chloride/hexane mixtures ensures high purity (>98%) of the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves heat and mass transfer, critical for exothermic steps like acyl chloride formation. This approach reduces reaction times from hours to minutes and enhances yield reproducibility.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Oxidative Functionalization 1-Adamantanecarboxylic acid Dimethyl ketone peroxide, CH₃Li 23% Well-established pathway Low yield, hazardous reagents
One-Pot Synthesis 1-Adamantanecarboxylic acid SOCl₂, KMnO₄ 71% Scalable, reduced intermediate isolation Requires precise temperature control
Nitration/Hydroxylation Amantadine derivatives H₂SO₄/HNO₃ >80% High functionalization efficiency Indirect route, multiple steps needed

Q & A

Q. What are the foundational synthetic routes for 3-Methyl-1-adamantaneacetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via acetylation of 3-(aminomethyl)adamantane-1-carboxylic acid using acetic anhydride in the presence of pyridine. Maintaining low temperatures (0–5°C) minimizes side reactions and improves purity . For derivatives, coupling agents like HOBt and EDC in dimethylformamide (DMF) are employed to facilitate amide bond formation . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy for verifying adamantane cage integrity and substituent positions.
  • X-ray crystallography to resolve stereochemical ambiguities in derivatives .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) to assess thermal stability, leveraging thermodynamic data (e.g., ΔrH° and ΔrG°) .

Advanced Research Questions

Q. How do substituents on the adamantane core influence the compound’s reactivity and bioactivity?

Substituents like bromine (at C3) or tetrazole groups alter electronic and steric properties, impacting reactivity in nucleophilic substitution or cycloaddition reactions . Bioactivity shifts (e.g., antimicrobial efficacy) correlate with substituent polarity and hydrogen-bonding capacity. Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

Q. What experimental approaches resolve contradictions in reported reaction yields or biological data?

  • Controlled replication : Standardize solvents, catalysts, and purification protocols (e.g., column chromatography vs. recrystallization) to isolate variables .
  • High-throughput screening : Test derivatives under identical bioassay conditions to normalize activity data .
  • Computational validation : Density Functional Theory (DFT) calculations can reconcile discrepancies in reaction mechanisms or thermodynamic stability .

Q. How can researchers leverage thermodynamic data to design stable adamantane derivatives?

Thermodynamic parameters (ΔrH°, ΔrG°) from calorimetry or computational models guide the selection of reaction pathways. For example, derivatives with exothermic formation (ΔrH° < 0) are more stable. Acid chloride intermediates (e.g., 1-adamantanecarbonyl chloride) require anhydrous conditions to prevent hydrolysis .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing halogenated adamantane derivatives (e.g., 3-bromo or 3-chloro)?

  • Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution at the adamantane C3 position .
  • Protect the carboxylic acid group via esterification to prevent side reactions during halogenation .

Q. How are adamantane-based compounds evaluated for potential neuroprotective or antiviral applications?

  • In vitro assays : Measure inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) or neuroinflammatory markers (e.g., TNF-α) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., ACE2 receptors) to prioritize derivatives for synthesis .

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